molecular formula C13H16N2O2 B1624726 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol CAS No. 99761-74-7

2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol

Cat. No. B1624726
CAS RN: 99761-74-7
M. Wt: 232.28 g/mol
InChI Key: LQQIZTXSZOYPPS-UHFFFAOYSA-N
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Description

MR-948 is a high-strength, high-solids polyurethane adhesive known for its versatility and strong bonding capabilities. It is used in various applications, including construction and industrial settings, due to its ability to bond a wide range of materials such as wood, metal, concrete, and more .

Mechanism of Action

MR-948 exerts its effects through the formation of strong covalent bonds between its polymer chains and the substrates it is applied to. The molecular targets include hydroxyl and amine groups on the surfaces of materials, which react with the isocyanate groups in MR-948 to form urethane linkages. This results in a durable and resilient bond that can withstand mechanical stress and environmental factors .

Similar Compounds:

    MasterWeld 948: Another high-strength polyurethane adhesive with similar properties and applications.

    ChemRex CX-948: A former name for MasterWeld 948, indicating its similar chemical composition and performance.

Uniqueness: MR-948 stands out due to its high solids content, low volatile organic compound (VOC) formulation, and ability to bond a wide range of materials under various conditions. Its flexibility and strong adhesion make it a preferred choice in many industrial applications .

By understanding the detailed properties and applications of MR-948, researchers and industry professionals can better utilize this compound in their respective fields. If you have any more questions or need further information, feel free to ask!

Advantages and Limitations for Lab Experiments

2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol has several advantages for lab experiments, including its favorable safety profile and well-characterized mechanism of action. The drug is also easy to administer orally, which simplifies dosing and reduces the need for invasive procedures. However, this compound has some limitations, including the need for further studies to evaluate its long-term safety and efficacy. Additionally, the drug may not be effective in all patients with type 2 diabetes, as individual responses to treatment may vary.

Future Directions

There are several future directions for research on 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol, including further studies to evaluate its long-term safety and efficacy. Additionally, future studies may focus on optimizing the dosing regimen and identifying patient subgroups that may benefit most from treatment with this compound. Other potential areas of research include investigating the use of this compound in combination with other anti-diabetic agents and exploring its potential use in other metabolic disorders. Overall, this compound shows great promise as a new treatment option for type 2 diabetes, and further research is needed to fully evaluate its potential benefits and limitations.

Scientific Research Applications

MR-948 has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: MR-948 is synthesized through the polymerization of diisocyanates and polyols. The reaction typically involves the use of catalysts and occurs under controlled temperature and pressure conditions to ensure the formation of a high-strength polymer network.

Industrial Production Methods: In industrial settings, MR-948 is produced in large-scale reactors where precise control over reaction parameters is maintained. The raw materials, including diisocyanates and polyols, are mixed and reacted in the presence of catalysts. The resulting polymer is then processed and packaged for distribution .

Types of Reactions:

    Oxidation: MR-948 can undergo oxidation reactions, particularly when exposed to atmospheric oxygen over time. This can lead to changes in its mechanical properties.

    Reduction: Reduction reactions are less common for MR-948 due to its stable polymeric structure.

    Substitution: MR-948 can participate in substitution reactions, especially when exposed to certain chemicals that can replace functional groups within the polymer.

Common Reagents and Conditions:

    Oxidation: Oxygen, ozone, and other oxidizing agents.

    Substitution: Various chemical reagents depending on the desired substitution reaction.

Major Products Formed:

properties

IUPAC Name

2-[4-(2-imidazol-1-ylethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-9-5-12-1-3-13(4-2-12)17-10-8-15-7-6-14-11-15/h1-4,6-7,11,16H,5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQIZTXSZOYPPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)OCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440028
Record name 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99761-74-7
Record name 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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